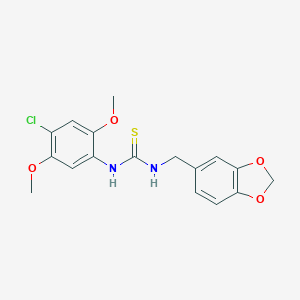
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a benzodioxole moiety and a chlorinated dimethoxyphenyl group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-chloro-2,5-dimethoxyaniline in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, such as room temperature, with a suitable solvent like ethanol or methanol. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chlorophenyl)thiourea
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(2,5-dimethoxyphenyl)thiourea
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)thiourea
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is unique due to the presence of both a benzodioxole moiety and a chlorinated dimethoxyphenyl group. This combination may impart distinct chemical and biological properties compared to other thioureas.
Conclusion
N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-chloro-2,5-dimethoxyphenyl)thiourea is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable subject for scientific research.
特性
分子式 |
C17H17ClN2O4S |
|---|---|
分子量 |
380.8 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H17ClN2O4S/c1-21-14-7-12(15(22-2)6-11(14)18)20-17(25)19-8-10-3-4-13-16(5-10)24-9-23-13/h3-7H,8-9H2,1-2H3,(H2,19,20,25) |
InChIキー |
VKJCXQJXRZEQIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)
![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)




![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)
![1-[3-(MORPHOLIN-4-YL)PROPYL]-3-(4-SULFAMOYLPHENYL)THIOUREA](/img/structure/B216375.png)



![4-(2-{[(4-butylanilino)carbothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B216383.png)


